Cas no 1805575-38-5 (Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate)

Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate is a brominated aromatic ester with a cyano functional group, offering versatile reactivity in synthetic chemistry. Its key structural features—the bromomethyl and bromo substituents—facilitate selective substitution reactions, while the electron-withdrawing cyano group enhances electrophilic aromatic substitution potential. The ester moiety provides additional functionalization opportunities, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its stability under standard conditions ensures reliable handling and storage. This compound is particularly useful in cross-coupling reactions and as a precursor for heterocyclic frameworks, demonstrating broad utility in fine chemical and medicinal chemistry applications.
Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate structure
1805575-38-5 structure
Product Name:Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate
CAS No:1805575-38-5
MF:C11H9Br2NO2
MW:347.002661466599
CID:4973551
Update Time:2025-10-17

Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate
    • Inchi: 1S/C11H9Br2NO2/c1-16-11(15)4-7-2-9(13)3-8(6-14)10(7)5-12/h2-3H,4-5H2,1H3
    • InChI Key: UPEDFVLEADLWOL-UHFFFAOYSA-N
    • SMILES: BrCC1C(C#N)=CC(=CC=1CC(=O)OC)Br

Computed Properties

  • Exact Mass: 346.89795 g/mol
  • Monoisotopic Mass: 344.90000 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 50.1
  • Molecular Weight: 347.00

Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013021536-250mg
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Additional information on Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate

Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate (CAS No. 1805575-38-5): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate, identified by its CAS number 1805575-38-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting complex diseases. Its unique structural features, including the presence of bromo and cyano functional groups, make it a valuable building block for medicinal chemists.

The molecular structure of Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate consists of a phenyl ring substituted with bromine atoms at the 5th and 2nd positions, and a cyano group at the 3rd position. Additionally, the phenyl ring is linked to an acetic acid methyl ester group. This arrangement imparts distinct reactivity patterns, making it suitable for diverse chemical transformations. The bromo substituents, in particular, are highly reactive and can undergo various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic scaffolds.

In recent years, there has been a surge in research focused on developing novel therapeutic agents for neurological disorders, cancer, and infectious diseases. The intermediate Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate has emerged as a key component in several synthetic strategies aimed at creating innovative drug candidates. For instance, studies have demonstrated its utility in the preparation of small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The bromo and cyano groups provide handles for further functionalization, enabling the design of molecules with enhanced binding affinity and selectivity.

One notable application of this compound is in the synthesis of substituted benzimidazoles, which have shown promise as antiviral and anticancer agents. The bromomethyl group allows for facile introduction of various nucleophiles, facilitating the construction of complex aromatic systems. Furthermore, the cyano group can be converted into other functional moieties, such as carboxylic acids or amides, expanding its synthetic versatility. These attributes have made Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate a preferred choice for medicinal chemists seeking to develop next-generation therapeutics.

The demand for high-quality intermediates like Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate has been bolstered by advancements in synthetic methodologies. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production processes. These innovations not only improve yield but also reduce environmental impact by minimizing waste generation. As a result, pharmaceutical companies are increasingly adopting these strategies to streamline their drug discovery pipelines.

Recent publications highlight the role of Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate in the development of novel antimicrobial agents. The growing threat of antibiotic-resistant bacteria has spurred research into alternative therapeutic approaches. Researchers have leveraged the reactivity of this intermediate to synthesize compounds with potent antibacterial activity. The bromo and cyano groups serve as critical points for modulating electronic properties and binding interactions with bacterial targets. Such findings underscore the importance of this compound in addressing emerging infectious diseases.

The versatility of Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate extends beyond its applications in drug discovery. It has also found utility in materials science, where it is used to synthesize functionalized polymers and coatings with unique properties. The ability to incorporate multiple reactive sites into a single molecule allows for the creation of materials with tailored characteristics, such as enhanced durability or biodegradability. This interdisciplinary relevance highlights the broad impact of this compound on various scientific domains.

In conclusion, Methyl 5-bromo-2-bromomethyl-3-cyanophenylacetate (CAS No. 1805575-38-5) is a multifaceted intermediate that plays a pivotal role in modern pharmaceutical synthesis. Its unique structural features enable diverse chemical transformations, making it indispensable for developing novel therapeutics across multiple therapeutic areas. As research continues to evolve, the demand for high-quality intermediates like this one is expected to grow, driven by ongoing efforts to combat complex diseases and innovate in materials science.

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